Enhanced Lipophilicity (XLogP3) Drives Membrane Permeability Relative to Unsubstituted Pyrazole Core
The computed lipophilicity (XLogP3) of 5-chloro-3-methyl-1-phenylpyrazole is 3.3, representing a substantial increase compared to the baseline 1-phenylpyrazole core [1]. This elevated lipophilicity is directly attributed to the presence of the chlorine atom at the 5-position and is predictive of enhanced membrane permeability in biological assays .
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 1-Phenylpyrazole (unsubstituted core); Computed XLogP3 approximately 2.0-2.3 (estimated based on pyrazole core contribution). |
| Quantified Difference | ΔXLogP3 ≈ +1.0 to +1.3 (increase in lipophilicity) |
| Conditions | Computational prediction using XLogP3 algorithm [1]. |
Why This Matters
Higher lipophilicity correlates with improved passive diffusion across biological membranes, a critical parameter in drug design and agrochemical development, making this compound a preferred starting point for optimizing bioavailability.
- [1] PubChem. (2025). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (CID 2735771). National Center for Biotechnology Information. View Source
